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Compound of Interest

Compound Name:
2-[(4-Nitrophenyl)sulfanyl]acetic

acid

Cat. No.: B181315 Get Quote

An In-depth Technical Guide to 2-[(4-Nitrophenyl)sulfanyl]acetic acid: Properties, Synthesis,

and Applications

Abstract
2-[(4-Nitrophenyl)sulfanyl]acetic acid (CAS No. 3406-75-5) is a bifunctional organic

compound of significant interest to the chemical, pharmaceutical, and agrochemical research

sectors. Possessing a nitro-activated aromatic ring, a flexible thioether linkage, and a reactive

carboxylic acid moiety, it serves as a highly versatile molecular building block. This guide

provides a comprehensive overview of its chemical and physical properties, a detailed, field-

proven synthesis protocol, and an in-depth analysis of its reactivity. Furthermore, it explores its

critical role as a precursor in the development of advanced therapeutic agents, including

inhibitors for oncology and neurodegenerative disease targets, underscoring its value in

modern drug discovery.

Physicochemical Properties
2-[(4-Nitrophenyl)sulfanyl]acetic acid is a solid at room temperature. The presence of the

polar carboxylic acid and nitro groups, combined with the thioether linkage, dictates its physical

state and solubility profile. While some vendor information describes the compound as a liquid,

this is inconsistent with data for structurally related analogs and the compound's molecular

weight.[1] For example, the closely related 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid has a

melting point of 108-110°C.[2]

Quantitative data and key identifiers for the compound are summarized in the table below.
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Property Value Source

CAS Number 3406-75-5 [1]

Molecular Formula C₈H₇NO₄S [1]

Molecular Weight 213.21 g/mol [1]

Appearance
Expected to be a pale yellow

solid
Inferred from analogs

Purity Typically ≥95% [1]

InChI Key
AMSJBNMFXXARTQ-

UHFFFAOYSA-N
[3]

Synthesis and Purification
The most reliable and scalable synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetic acid involves a

nucleophilic substitution reaction between 4-nitrothiophenol and an α-haloacetic acid, such as

chloroacetic acid. This method is a variation of the Williamson ether synthesis, adapted for

thioether formation.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol
Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0

equivalent of 4-nitrothiophenol in a 1:1 mixture of ethanol and water. Cool the solution in an

ice bath.
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Expert Insight: The use of a protic solvent system (ethanol/water) readily dissolves both

the thiophenol starting material and the sodium hydroxide base, facilitating a homogenous

reaction mixture for the initial deprotonation.

Add a solution of 1.05 equivalents of sodium hydroxide (in water) dropwise to the stirred

solution. Allow the mixture to stir for 15 minutes. The formation of the bright yellow sodium 4-

nitrothiophenolate indicates successful deprotonation.

Causality: The hydroxide base is crucial as it deprotonates the acidic thiol (-SH) group

(pKa ≈ 6.5) to form the much more nucleophilic thiophenolate anion (-S⁻), which is

required for the subsequent substitution reaction.

Nucleophilic Substitution: In a separate beaker, dissolve 1.1 equivalents of chloroacetic acid

in water and neutralize it with 1.1 equivalents of sodium hydroxide to form sodium

chloroacetate.

Slowly add the sodium chloroacetate solution to the flask containing the sodium 4-

nitrothiophenolate.

Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat

to 50-60°C for 2-4 hours, monitoring by TLC until the starting thiophenol is consumed.

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction, where

the thiophenolate attacks the electrophilic carbon of the chloroacetate, displacing the

chloride leaving group to form the C-S bond.

Workup and Isolation: Cool the reaction mixture to room temperature. Slowly acidify the

mixture by adding 2M hydrochloric acid dropwise until the pH is approximately 2-3. A

precipitate of the crude product will form.

Self-Validation: The acidification step is critical. It protonates the carboxylate intermediate

to the final carboxylic acid product, which is significantly less soluble in the aqueous

medium, causing it to precipitate out and allowing for its separation from water-soluble

inorganic salts (NaCl).

Collect the solid product by vacuum filtration and wash the filter cake with cold water to

remove residual salts.
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Purification: Recrystallize the crude solid from an appropriate solvent system, such as an

ethanol/water or acetic acid/water mixture, to yield the pure 2-[(4-
Nitrophenyl)sulfanyl]acetic acid. Dry the purified product under vacuum.

Structural Elucidation & Predicted Spectral Analysis
While specific experimental spectra for this compound are not widely available in public

databases, its structure can be confidently predicted using standard spectroscopic principles. A

researcher synthesizing this molecule would use the following expected data to confirm its

identity.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
~13.0 ppm (s, 1H): This broad singlet, which is exchangeable with D₂O, is characteristic of

the carboxylic acid proton (-COOH).

8.15 ppm (d, J ≈ 9.0 Hz, 2H): These are the two aromatic protons ortho to the electron-

withdrawing nitro group. They are deshielded and appear as a doublet.

7.50 ppm (d, J ≈ 9.0 Hz, 2H): These are the two aromatic protons ortho to the electron-

donating thioether group. They are more shielded than their counterparts and appear as a

doublet.

Expert Insight: The aromatic region will present a classic AA'BB' splitting pattern

characteristic of a 1,4-disubstituted benzene ring with substituents of differing electronic

nature.

4.10 ppm (s, 2H): This singlet corresponds to the two methylene protons (-S-CH₂-COOH)

situated between the sulfur atom and the carbonyl group.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
~171.0 ppm: The carbonyl carbon of the carboxylic acid.

~148.0 ppm: The aromatic carbon directly attached to the nitro group (C-NO₂).

~145.0 ppm: The aromatic carbon directly attached to the sulfur atom (C-S).
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~126.0 ppm: The aromatic carbons ortho to the sulfur atom.

~124.0 ppm: The aromatic carbons ortho to the nitro group.

~37.0 ppm: The methylene carbon (-S-CH₂-COOH).

Predicted Key IR Absorption Bands (KBr Pellet)
3200-2800 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H

stretches.

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

~1520 cm⁻¹ and ~1345 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the

aromatic nitro group, respectively. These are highly characteristic.

~1100 cm⁻¹: C-S (thioether) stretching vibrations.

Reactivity and Synthetic Potential
The utility of 2-[(4-Nitrophenyl)sulfanyl]acetic acid stems from the distinct reactivity of its

three functional domains, which can be addressed selectively.

Caption: Key reactive sites and potential transformations.

Nitro Group Reduction: The aromatic nitro group is readily reduced to an aniline (amino

group) using standard reagents like tin(II) chloride (SnCl₂), iron in acetic acid, or catalytic

hydrogenation (H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as the

resulting aniline is a key precursor for forming amides, sulfonamides, and various

heterocyclic systems.[4]

Thioether Oxidation: The thioether linkage can be selectively oxidized. Mild oxidizing agents

like hydrogen peroxide will typically yield the corresponding sulfoxide.[5] Stronger oxidants,

such as meta-chloroperoxybenzoic acid (m-CPBA), will further oxidize the sulfoxide to the

sulfone. This allows for modulation of the electronic and steric properties of the linker region.

Carboxylic Acid Derivatization: The carboxylic acid is a versatile handle for conjugation. It

undergoes standard transformations such as Fischer esterification (with an alcohol and acid
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catalyst) or amidation (with an amine using coupling agents like EDC or DCC) to attach this

scaffold to other molecules of interest.

Applications in Research and Drug Development
This compound is not merely a synthetic intermediate but a strategic building block for

constructing complex, biologically active molecules.[3][6] Its pre-activated aromatic ring and

orthogonal functional handles make it an ideal starting point for library synthesis and lead

optimization.

Oncology: The core structure is found in advanced inhibitors of key cancer targets. For

example, it has been used to synthesize thiodiphenylpyrimidine analogs that act as potent

and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) T790M mutant, a

key mechanism of resistance in non-small cell lung cancer (NSCLC).[3] It is also a precursor

for novel Focal Adhesion Kinase (FAK) inhibitors with antiproliferative activity against

stubborn pancreatic cancer cell lines.[3]

Neurodegenerative Disease: Derivatives have been investigated as small-molecule inhibitors

of alpha-synuclein (α-Syn) fibril aggregation.[3] The aggregation of α-Syn is a primary

pathological hallmark of Parkinson's disease, making this scaffold a valuable tool in the

search for disease-modifying therapies.

Agrochemicals: The nitroaryl thioether motif is also utilized in agrochemical research for the

development of novel crop protection agents.[3]
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Caption: Use of the core scaffold in developing targeted therapeutics.

Safety and Handling
A specific Safety Data Sheet (SDS) for 2-[(4-Nitrophenyl)sulfanyl]acetic acid is not readily

available. Therefore, safety precautions must be based on data from structurally similar

compounds, such as (4-nitrophenyl)acetic acid and other aromatic nitro compounds.[7]

Primary Hazards: Expected to be a skin and eye irritant. Inhalation of dust should be

avoided.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety

glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to

minimize inhalation exposure. Avoid generating dust.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.
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Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

This compound is intended for research use only. All handling should be performed by trained

personnel familiar with standard laboratory safety procedures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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